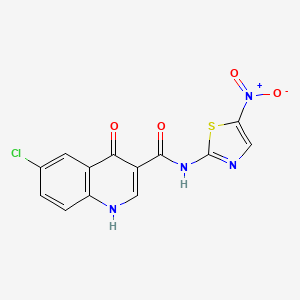![molecular formula C18H23ClN6O3S B10993122 4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B10993122.png)
4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that features a chlorophenyl group, a thiadiazole ring, and a pyrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chlorophenyl derivative, followed by the introduction of the thiadiazole ring through cyclization reactions. The final steps often involve the formation of the pyrazinecarboxamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process in a controlled environment to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers might investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development in treating various diseases.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazinecarboxamide derivatives, thiadiazole-containing molecules, and chlorophenyl compounds. Examples include:
- 4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- 4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
Uniqueness
The uniqueness of 4-(3-CHLOROPHENYL)-N-((1S)-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-1-METHYL-2-OXOETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23ClN6O3S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[(2S)-1-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H23ClN6O3S/c1-12(16(26)21-17-23-22-15(29-17)11-28-2)20-18(27)25-8-6-24(7-9-25)14-5-3-4-13(19)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,20,27)(H,21,23,26)/t12-/m0/s1 |
InChI Key |
IXTXHASZIYODEK-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NN=C(S1)COC)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)COC)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B10993050.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B10993051.png)
![4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid](/img/structure/B10993067.png)


![N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10993088.png)

![methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10993094.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10993096.png)
![2-({2-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-YL}oxy)acetic acid](/img/structure/B10993100.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10993104.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10993111.png)

